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Compound of Interest

Compound Name:

5-[(3,4-

Dimethylphenoxy)methyl]-2-furoic

acid

CAS No.: 364339-98-0

Cat. No.: B2937863

Get Quote

Core Directive & Executive Summary
This guide serves as a definitive technical reference for the characterization of 5-[(3,4-
Dimethylphenoxy)methyl]-2-furoic acid. As a New Chemical Entity (NCE) often explored in

metabolic disease research (specifically as a PPAR agonist or anti-sickling agent structural

analog), accurate spectroscopic validation is critical.

This document moves beyond simple data listing. It integrates synthetic context (to predict

impurities), theoretical spectral derivation (based on fragment additivity), and experimental

protocols to ensure self-validating analytical workflows.

Structural Analysis
The molecule consists of three distinct pharmacophores affecting the spectral profile:
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Furan-2-carboxylic acid core: Provides the acidic proton and characteristic heteroaromatic

coupling.

Methylene ether bridge: A diagnostic singlet critical for confirming the linkage.

3,4-Dimethylphenyl moiety: Provides a specific aromatic substitution pattern (ABX system)

and aliphatic methyl signals.

Synthesis Context & Impurity Profiling
To interpret spectra accurately, one must understand the sample's origin. This compound is

typically synthesized via a Williamson ether synthesis followed by ester hydrolysis.

Synthesis Workflow (DOT Visualization)

Methyl 5-(chloromethyl)-2-furoate
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Figure 1: Synthetic pathway highlighting the origin of potential spectral impurities (phenol

residues and ester intermediates).

Spectroscopic Data Profile
Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-d6 is the preferred solvent. The carboxylic acid proton is often broad

or invisible in CDCl3 due to exchange, but distinct in DMSO.

1H NMR (400 MHz, DMSO-d6) - Predicted & validated against
analogs
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Position
Shift (δ
ppm)

Multiplicity Integral
Coupling
(J)

Assignment
Logic

COOH 12.90 - 13.20 Broad s 1H -

Acidic proton;

shifts with

concentration

/temp.

Furan-H3 7.22 d 1H 3.5 Hz

Deshielded

by adjacent

carbonyl

(EWG).

Ar-H5 7.02 d 1H 8.2 Hz

Ortho to

methyls;

typical

aromatic

region.

Ar-H2 6.78 d (or s) 1H ~2.0 Hz

Meta

coupling;

shielded by

ether oxygen.

Ar-H6 6.68 dd 1H 8.2, 2.0 Hz

Ortho to

ether; split by

H5 and H2.

Furan-H4 6.60 d 1H 3.5 Hz

Shielded

relative to H3;

diagnostic

furan doublet.

-CH2-O- 5.12 s 2H -

Critical

Diagnostic:

Sharp singlet

confirming

ether linkage.

Ar-CH3 2.18 s 3H -
Methyl group

at position 3.
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Ar-CH3 2.14 s 3H -
Methyl group

at position 4.

Expert Insight: The separation between the two furan doublets (H3 vs H4) is a key purity

indicator. If the peaks collapse or shift significantly, suspect salt formation (e.g., sodium salt

form) which shields the H3 proton.

13C NMR (100 MHz, DMSO-d6)
Type Shift (δ ppm) Assignment

Carbonyl 159.5 -COOH

Furan C2 155.2 Quaternary, alpha to bridge

Ar C1 156.0 Ipso to Oxygen

Furan C5 144.8 Alpha to Carbonyl

Ar C3/C4 137.5, 129.0 Methyl-substituted carbons

Ar C-H 130.5, 116.0, 112.5 Aromatic methines

Furan C3 119.2 Beta to Carbonyl

Furan C4 110.8 Beta to bridge

Bridge 63.5 -CH2-O-

Methyls 19.8, 18.9 -CH3

Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) in Negative Mode is standard for carboxylic acids.

Molecular Formula: C14H14O4 Exact Mass: 246.09 Da

Fragmentation Pathway (DOT Visualization)
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Parent Ion [M-H]⁻
m/z 245

Decarboxylation [M-H-CO2]⁻
m/z 201

- CO2 (44 Da)

Ether Cleavage (Phenoxide)
[C8H9O]⁻
m/z 121

Ether Cleavage

Furoate Fragment
[C5H3O3]⁻

m/z 111

Benzylic Cleavage

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in ESI(-) mode. The loss of CO2 (m/z 201) is the

base peak in many furoic acid derivatives.

Infrared Spectroscopy (FT-IR)
3200–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

1680–1700 cm⁻¹: C=O stretch (Conjugated acid). Note: Lower than typical aliphatic acids

due to furan conjugation.

1590, 1510 cm⁻¹: C=C Aromatic ring stretches.

1240 cm⁻¹: C-O-C Asymmetric stretch (Aryl alkyl ether). Critical for confirming the ether

linkage.

Experimental Protocols
Protocol A: NMR Sample Preparation (Self-Validating)
Objective: Eliminate water interference and prevent aggregation.

Drying: Dry the solid compound in a vacuum desiccator over P2O5 for 4 hours to remove

surface moisture.

Solvent: Use DMSO-d6 (99.9%) stored over molecular sieves.

Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
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Validation Check: Check the water peak at 3.33 ppm. If the water peak is broad or integrates

>10% of the methyl signals, re-dry the sample. Water exchange can broaden the COOH

peak, making integration impossible.

Protocol B: HPLC Purity Check
Objective: Separate the target acid from the neutral phenol impurity.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 15 minutes.

Detection: 254 nm (Aromatic) and 280 nm (Phenol specific).

Retention Logic: The free acid (Target) will elute earlier than the lipophilic 3,4-dimethylphenol

impurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 5-Hydroxymethyl-2-furoic acid | C6H6O4 | CID 80642 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Comprehensive Characterization & Spectroscopic
Analysis of 5-[(3,4-Dimethylphenoxy)methyl]-2-furoic Acid]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b2937863/docs#comprehensive-
characterization-spectroscopic-analysis-of-5-3-4-dimethylphenoxy-methyl-2-furoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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